molecular formula C9H4ClF3N2 B1381954 2-Chloro-7-(trifluoromethyl)quinazoline CAS No. 1388043-95-5

2-Chloro-7-(trifluoromethyl)quinazoline

Cat. No. B1381954
M. Wt: 232.59 g/mol
InChI Key: HHECKCKJGRMXJP-UHFFFAOYSA-N
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Description

“2-Chloro-7-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C9H4ClF3N2 . It is a quinazoline derivative, a class of compounds that have a wide range of biological properties .


Synthesis Analysis

The synthesis of quinazoline derivatives like “2-Chloro-7-(trifluoromethyl)quinazoline” has been reported in various studies . For instance, one method involves treating 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with different substituted phenols . Another method involves refluxing 7-(3-trifluoromethyl-pyridin-2-yl)-quinazolin-4-ol for 18 hours in POCl3.


Molecular Structure Analysis

The molecular structure of “2-Chloro-7-(trifluoromethyl)quinazoline” includes a quinazoline core with a chlorine atom at the 2-position and a trifluoromethyl group at the 7-position . The InChI code for this compound is 1S/C9H4ClF3N2/c10-8-14-4-5-1-2-6 (9 (11,12)13)3-7 (5)15-8/h1-4H .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-7-(trifluoromethyl)quinazoline” is 232.59 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 234 . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Research focuses on developing novel synthetic methods for quinazoline derivatives, as seen in the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, indicating the chemical versatility of these compounds (Xu Li-feng, 2011).
  • Chemical Modifications: Studies like the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine explore the chemical modifications and potential biological activities of these compounds (Yiqiang Ouyang et al., 2016).

Biological and Pharmacological Applications

  • Anticancer Activity: Quinazoline derivatives are investigated for their anticancer activities. For example, a study on 2,3,7-trisubstituted Quinazoline derivatives targeting EGFR-tyrosine kinase shows promise as antitumor agents (M. Noolvi & H. Patel, 2013).
  • Receptor Antagonists: Research on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as AMPA and kainate receptor antagonists indicates their potential in neurological applications (V. Colotta et al., 2006).
  • Imaging Agents: Studies explore the use of quinazoline derivatives in imaging, such as in the development of a 99mTc biomarker for EGFR-TK imaging, highlighting their potential in diagnostic applications (C. Fernandes et al., 2008).

Novel Applications and Research

  • Dual Inhibitors for Cancer Therapy: Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors demonstrate their potential in cancer therapy (M. L. C. Barbosa et al., 2014).
  • DNA Interaction Studies: Research on the interaction of quinazoline derivatives with DNA, such as 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, provides insights into their potential biological mechanisms (R. Ovádeková et al., 2005).

Future Directions

Quinazoline derivatives, including “2-Chloro-7-(trifluoromethyl)quinazoline”, continue to be an area of interest in medicinal chemistry due to their wide range of biological properties. Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .

properties

IUPAC Name

2-chloro-7-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-14-4-5-1-2-6(9(11,12)13)3-7(5)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHECKCKJGRMXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-(trifluoromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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